

# Application Notes and Protocols for Microfluidic-Based Synthesis of Lipid 114 LNPs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Application Notes Introduction to Lipid 114 Lipid Nanoparticles (LNPs)

Lipid Nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA, a prominence underscored by their critical role in COVID-19 mRNA vaccines.[1][2] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene glycol (PEG)-conjugated lipid.[1][3] The ionizable lipid is a crucial component, as it is responsible for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[1][3]

**Lipid 114** is a novel ionizable cationic lipid designed for the formulation of LNPs for therapeutic delivery.[4] With a pKa of approximately 6.8, **Lipid 114** is adept at encapsulating negatively charged nucleic acids like siRNA and mRNA under acidic conditions and maintaining a neutral surface charge at physiological pH to reduce toxicity.[4] Structurally, **Lipid 114** features an ethanolamine headgroup, which aids in mRNA encapsulation, and ester bonds that are designed to improve its clearance from the liver.[4] It has been developed as a comparable alternative to other well-known ionizable lipids such as SM-102.[4] Formulations incorporating **Lipid 114** have shown potential for in vitro and in vivo delivery of siRNA, for instance, to reduce IL-1β expression in macrophages.



### **Principles of Microfluidic Synthesis of LNPs**

Microfluidics has emerged as a robust and scalable method for the manufacturing of LNPs, offering precise control over particle size, polydispersity, and encapsulation efficiency.[5][6] The process relies on the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload in a microfluidic chip.[7]

The rapid mixing within the microchannels induces a change in solvent polarity, causing the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid in the process.[7] Key parameters that govern the final LNP characteristics include:

- Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher
   TFRs generally lead to faster mixing and result in smaller nanoparticles.[5][8]
- Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR influences the final particle size and encapsulation efficiency.[5][8]
- Lipid Composition: The molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) significantly impacts LNP stability, delivery efficiency, and biodistribution.[5][8][9]

Commonly used microfluidic devices for LNP synthesis include staggered herringbone mixers and hydrodynamic flow focusing chips, which are designed to induce chaotic advection and ensure rapid and reproducible mixing.[2][7]

# Experimental Protocols Materials and Equipment

#### Materials:

Ionizable Cationic Lipid: Lipid 114

Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Structural Lipid: Cholesterol



- PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Nucleic Acid (mRNA or siRNA)
- Ethanol (200 proof, anhydrous)
- Citrate Buffer (pH 4.0)
- Phosphate-Buffered Saline (PBS, pH 7.4)
- Nuclease-free water
- Quant-iT RiboGreen RNA Assay Kit (or equivalent)

#### Equipment:

- Microfluidic system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems, or a similar setup with syringe pumps and a microfluidic chip)
- Staggered Herringbone Micromixer Chip
- Syringes (gas-tight, various sizes)
- Tubing (FEP or PEEK)
- Vials (sterile, nuclease-free)
- Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
- Fluorometer or plate reader for encapsulation efficiency measurement
- Dialysis device (e.g., Slide-A-Lyzer cassettes) for buffer exchange

### **Preparation of Stock Solutions**

• Lipid Stock Solution (in Ethanol):



- Prepare individual stock solutions of Lipid 114, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.
- Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (Lipid 114:DSPC:Cholesterol:DMG-PEG 2000). This is a widely used starting ratio for ionizable lipid-based LNPs and may require optimization.[9]
- The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration (a typical starting concentration is 10-20 mg/mL).
- Aqueous Phase (Nucleic Acid Solution):
  - Dissolve the mRNA or siRNA payload in citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid).

## Microfluidic Synthesis of Lipid 114 LNPs

- System Setup:
  - Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.
  - Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another syringe.
  - Place the syringes onto the syringe pumps.
- LNP Formulation:
  - Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point for optimization is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[10]
  - Start the pumps to initiate the mixing process in the microfluidic chip.
  - Collect the resulting LNP dispersion from the outlet of the chip into a sterile collection vial.
     Discard the initial and final volumes to ensure the collection of a homogenous sample formed under steady-state flow.



### **Downstream Processing and Characterization**

- Buffer Exchange:
  - To remove the ethanol and raise the pH to a physiological level, dialyze the collected LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff.
- LNP Characterization:
  - Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the dialyzed LNPs using Dynamic Light Scattering (DLS).
  - Encapsulation Efficiency (EE): Determine the percentage of encapsulated nucleic acid using a fluorescence-based assay such as the RiboGreen assay. The assay is performed in the presence and absence of a membrane-lysing detergent (e.g., Triton X-100) to measure total and free nucleic acid, respectively. The EE is calculated as: EE (%) = [(Total RNA Free RNA) / Total RNA] x 100
- Storage:
  - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

## **Data Presentation**

The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of **Lipid 114** LNPs.

Table 1: Lipid 114 LNP Formulation Parameters



| Parameter                                      | Value           |
|------------------------------------------------|-----------------|
| Ionizable Lipid                                | Lipid 114       |
| Helper Lipid                                   | DSPC            |
| Structural Lipid                               | Cholesterol     |
| PEGylated Lipid                                | DMG-PEG 2000    |
| Molar Ratio                                    | 50:10:38.5:1.5  |
| Total Lipid Concentration (in Ethanol)         | e.g., 15 mg/mL  |
| Nucleic Acid Payload                           | e.g., mRNA      |
| Nucleic Acid Concentration (in Aqueous Buffer) | e.g., 0.5 mg/mL |
| Microfluidic Parameters                        |                 |
| Total Flow Rate (TFR)                          | e.g., 12 mL/min |
| Flow Rate Ratio (FRR) (Aqueous:Organic)        | e.g., 3:1       |

Table 2: Physicochemical Characteristics of Lipid 114 LNPs

| Characteristic                        | Result          |
|---------------------------------------|-----------------|
| Average Particle Size (Z-average, nm) | e.g., 80-120 nm |
| Polydispersity Index (PDI)            | e.g., < 0.2     |
| Encapsulation Efficiency (%)          | e.g., > 90%     |
| Final LNP Concentration               | Specify units   |

Note: The values in the tables are representative and should be replaced with experimental data.

## **Visualization**





Click to download full resolution via product page

Caption: Workflow for the microfluidic synthesis of Lipid 114 LNPs.





Click to download full resolution via product page

Caption: Principle of LNP self-assembly in a microfluidic device.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid
   Nanoparticles to Enable Preclinical Research and Education PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Microfluidic-Based Synthesis of Lipid 114 LNPs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578202#microfluidic-based-synthesis-of-lipid-114-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com